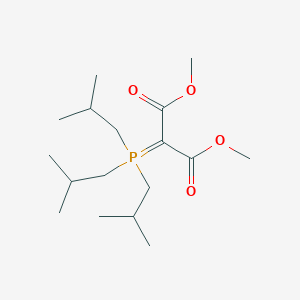

1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves catalytic processes. In the first paper, the hydrocarbonylation of 2-propen-1-ol catalyzed by triethylphosphine rhodium complexes is described, leading to the formation of 1,4-butanediol and 2-methylpropanol . Although this does not directly relate to the synthesis of the compound , the use of phosphine ligands and rhodium complexes could be relevant for the synthesis of phosphorus-containing diesters through catalytic processes.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not specifically address the chemical reactions of 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate. However, the first paper discusses the mechanism of hydrocarbonylation reactions involving acyl intermediates, dehydration, and hydrogenation steps . These types of reactions and mechanisms could potentially be applicable to the compound of interest, especially if it undergoes similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers provided focus on the production and properties of 1,3-propanediol , which is a different compound from the one . However, the principles of solubility, boiling point, reactivity, and stability discussed in these papers could be extrapolated to understand the properties of 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate, especially if it shares functional groups or structural similarities with 1,3-propanediol.

Scientific Research Applications

Synthesis Applications

- The compound 1-Aza-1,3-bis(triphenylphosphoranylidene)propane, which shares a structural similarity with 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate, has been utilized for the preparation of various chemical structures. This includes the synthesis of 3H-2-benzazepine, 2,3-diarylpyrroles, and primary allylamines, demonstrating its utility in diverse chemical reactions (Katritzky, Jiang, & Steel, 1995).

Thermal Properties

- Research on related compounds like 2-amino-2-methyl-1,3-propanediol (AMP) and 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) has focused on their potential as thermal energy storage materials. Their thermal conductivities have been measured, indicating their applicability in energy storage contexts (Zhang & Xu, 2001).

Catalytic Applications

- The compound 1,3-diethyl propanedioate, structurally related to 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate, has been used to study excess molar volumes with various alcohols. This type of study is crucial for understanding interactions in solutions, which has implications for catalysis and reaction mechanisms (Wang & Yan, 2010).

Organic Synthesis and Transformation

- Another research focus is the transformation of dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate to methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, catalyzed by silica gel in solvent-free conditions. This highlights its role in facilitating specific organic transformations (Ramazani & Souldozi, 2003).

Diol Production and Applications

- The compound 2-methyl-1,3-propanediol (MPO) has been studied for its applications in various industries like resin production, coatings, and personal care products. It's known for properties like resistance to crystallization and compatibility with monomers, which are relevant for industrial applications (Hui-ping, 2005).

properties

IUPAC Name |

dimethyl 2-[tris(2-methylpropyl)-λ5-phosphanylidene]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33O4P/c1-12(2)9-22(10-13(3)4,11-14(5)6)15(16(18)20-7)17(19)21-8/h12-14H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQKHEXROSRVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(=C(C(=O)OC)C(=O)OC)(CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.